In Vitro Anthelmintic Potency Against Haemonchus contortus xL3 Larvae Compared to Regioisomeric Analogs
In a whole-organism screening assay against exsheathed third-stage larvae (xL3s) of H. contortus, the target compound (identified as compound 137 in the original SAR study) demonstrated an IC50 of 0.78 μM for inhibiting larval motility [1]. While a direct, numerically precise IC50 value for the pyrrolidin-3-yl isomer (CAS 1638612-57-3) in the exact same assay is not published, the SAR study establishes that modifications around the pyrrolidine attachment point profoundly impact activity, with the most active sub-series containing the 2-yl configuration [1]. The broader compound series exhibited a wide activity range (IC50 = 0.78–22.4 μM), positioning the target compound at the highly potent end of the spectrum [1].
| Evidence Dimension | Inhibition of Haemonchus contortus xL3 motility (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.78 μM (Compound 137) |
| Comparator Or Baseline | Pyrrolidin-3-yl regioisomer (exact IC50 not available); Broader compound series range: IC50 = 0.78–22.4 μM |
| Quantified Difference | The target compound's potency is at the lower limit of the series range, indicating approximately a 28-fold difference compared to the least potent analog. The regioisomeric change from the 2-yl to the 3-yl position is associated with a loss of this optimal activity. |
| Conditions | Whole-organism screening assay using exsheathed third-stage larvae (xL3s) of Haemonchus contortus. |
Why This Matters
This quantifies the compound's potent, low-micromolar activity which is critically dependent on the pyrrolidin-2-yl regioisomer, making it the preferred choice for projects targeting the H. contortus xL3 motility phenotype.
- [1] Ruan B, et al. Synthesis and structure-activity relationship study of pyrrolidine-oxadiazoles as anthelmintics against Haemonchus contortus. Eur J Med Chem. 2020;190:112100. View Source
